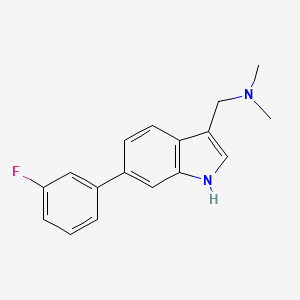
(6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further connected to a dimethylmethanamine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylmethanamine group under reductive amination conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted indoles, fluorophenyl derivatives, and amine or alcohol derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand protein-ligand interactions and enzyme mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The fluorophenyl group enhances its ability to cross biological membranes, allowing it to reach its targets more effectively .
Comparación Con Compuestos Similares
3-Fluoroamphetamine: A stimulant drug with similar structural features but different pharmacological properties.
Tris(3-fluorophenyl)antimony dicarboxylates: Compounds with similar fluorophenyl groups but different core structures and applications.
Uniqueness: What sets (6-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine apart is its unique combination of the indole core with a fluorophenyl group and a dimethylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
1214329-08-4 |
|---|---|
Fórmula molecular |
C17H17FN2 |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
1-[6-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-9-13(6-7-16(14)17)12-4-3-5-15(18)8-12/h3-10,19H,11H2,1-2H3 |
Clave InChI |
GDIKCAYGJAOQCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


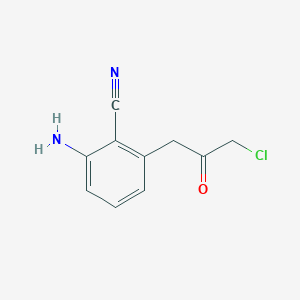
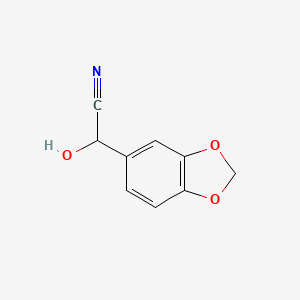
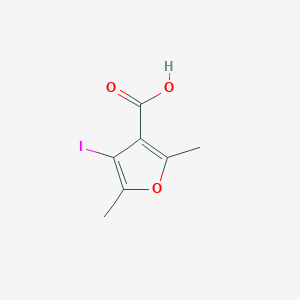
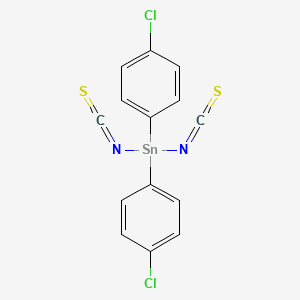
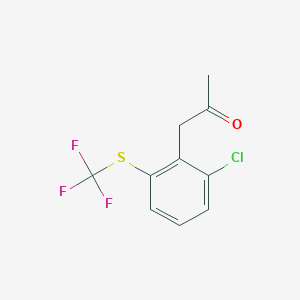
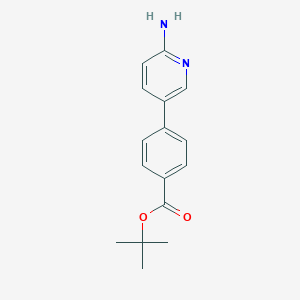
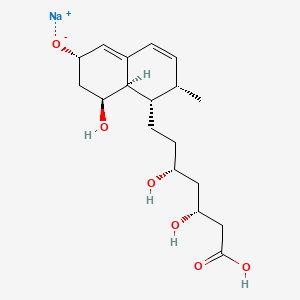
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
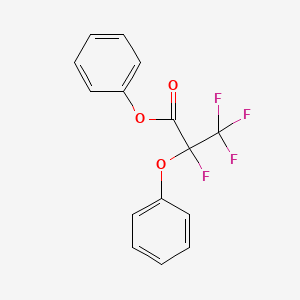
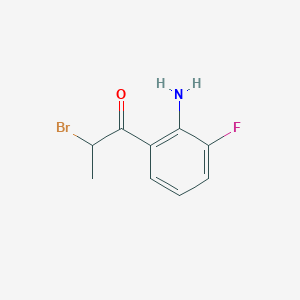
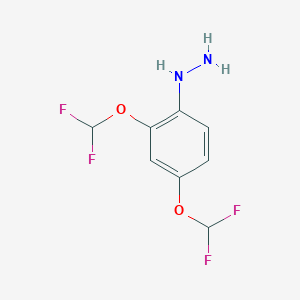
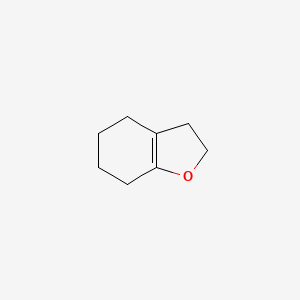
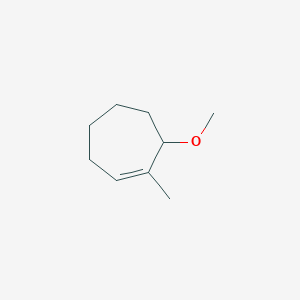
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
